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molecular formula C9H10N2O4 B8649091 Methyl 3-(aminomethyl)-5-nitrobenzoate

Methyl 3-(aminomethyl)-5-nitrobenzoate

Cat. No. B8649091
M. Wt: 210.19 g/mol
InChI Key: WJAFDZGPQAWRHX-UHFFFAOYSA-N
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Patent
US05770380

Procedure details

A mixture of 3-methoxycabonyl-5-nitrobenzamide (1120 mg, 5 mmol) and 1M BH3 in THF (11.5 mL) was refluxed for 90 minutes. The solvent was evaporated and MeOH (15 mL) was added. HCl gas was introduced into the solution and the reaction mixture was refluxed for 70 minutes. The mixture was added saturated NaHCO3 aq. (50 mL) and extracted with CH2Cl2 (5×40 mL). The organic layers were combined, washed with brine and dried over Na2SO4. The dried solution was applied directly to SiO2 column and developed with AcOEt then 1/10=MeOH/AcOEt. The elution was evaporated to give the desired product (361 mg, 34%): 1H NMR (300 MHz, CDCl3) δ 8.696 (s, 1H), 8.403 (s, 1H), 8.320 (s, 1H), 4.051 (s, 2H), 3.961 (s, 3H); 13C NMR (300 MHz, CDCl3) δ 165.0, 148.3, 145.9, 133.7, 131.7, 125.8, 122.8, 52.7, 45.2; HRMS m/e calc'd for C9H10N2O4 : 209.0562, found 209.0565.
Quantity
1120 mg
Type
reactant
Reaction Step One
Name
Quantity
11.5 mL
Type
solvent
Reaction Step Two
Yield
34%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:14]([O-:16])=[O:15])[CH:13]=1)[C:8]([NH2:10])=O)=[O:4]>C1COCC1>[NH2:10][CH2:8][C:7]1[CH:6]=[C:5]([CH:13]=[C:12]([N+:14]([O-:16])=[O:15])[CH:11]=1)[C:3]([O:2][CH3:1])=[O:4]

Inputs

Step One
Name
Quantity
1120 mg
Type
reactant
Smiles
COC(=O)C=1C=C(C(=O)N)C=C(C1)[N+](=O)[O-]
Step Two
Name
Quantity
11.5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
MeOH (15 mL) was added
ADDITION
Type
ADDITION
Details
HCl gas was introduced into the solution
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 70 minutes
Duration
70 min
ADDITION
Type
ADDITION
Details
The mixture was added saturated NaHCO3 aq. (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 (5×40 mL)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
WASH
Type
WASH
Details
The elution
CUSTOM
Type
CUSTOM
Details
was evaporated

Outcomes

Product
Name
Type
product
Smiles
NCC=1C=C(C(=O)OC)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 361 mg
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 34.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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